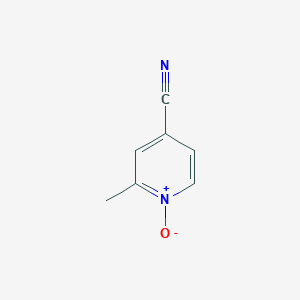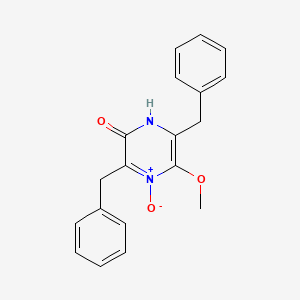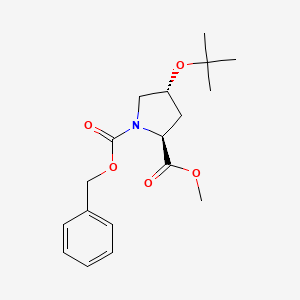
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium
Descripción general
Descripción
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is a coordination compound with the molecular formula C22H36NNiS10. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research. The compound is characterized by its black powder to crystal appearance and is often used in studies related to molecular conductors and magnetic materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium typically involves the reaction of nickel salts with 1,3-dithiole-2-thione-4,5-dithiolato ligands in the presence of tetrabutylammonium ions. The reaction is usually carried out in an organic solvent such as acetonitrile under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states, often involving the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the nickel(III) center to nickel(II) or nickel(I) states, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the 1,3-dithiole-2-thione-4,5-dithiolato ligands are replaced by other ligands under specific conditions[][3].
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Acetonitrile, dichloromethane.
Conditions: Inert atmosphere, controlled temperature[][3].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(IV) complexes, while reduction could produce nickel(II) or nickel(I) species[3][3].
Aplicaciones Científicas De Investigación
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other nickel complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of molecular conductors, magnetic materials, and electronic devices.
Mecanismo De Acción
The mechanism by which Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium exerts its effects involves its interaction with molecular targets and pathways. The nickel center can participate in redox reactions, influencing various biochemical pathways. The 1,3-dithiole-2-thione-4,5-dithiolato ligands contribute to the compound’s electronic properties, facilitating its use in electronic and magnetic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutylammonium Bis(maleonitriledithiolato)nickel(III) Complex
- Tetrabutylphosphonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex
- Bis(1,3-dithiole-2-thione-4,5-dithiolato)bismuth(III) Complex
- Bis(1,3-dithiole-2-thione-4,5-dithiolato)antimony(III) Complex
- Bis(1,3-dithiole-2-thione-4,5-dithiolato)zinc(II) Complex
Uniqueness
Nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium is unique due to its specific combination of tetrabutylammonium ions and the 1,3-dithiole-2-thione-4,5-dithiolato ligands, which confer distinct electronic and magnetic properties. This makes it particularly valuable in the development of advanced materials for electronic and magnetic applications .
Propiedades
IUPAC Name |
nickel(3+);2-sulfanylidene-1,3-dithiole-4,5-dithiolate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.2C3H2S5.Ni/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*4-1-2(5)8-3(6)7-1;/h5-16H2,1-4H3;2*4-5H;/q+1;;;+3/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORVWUFVFQXASJ-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C1(=C(SC(=S)S1)[S-])[S-].C1(=C(SC(=S)S1)[S-])[S-].[Ni+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36NNiS10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68401-87-6 | |
| Record name | Tetrabutylammonium Bis(1,3-dithiole-2-thione-4,5-dithiolato)nickel(III) Complex | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




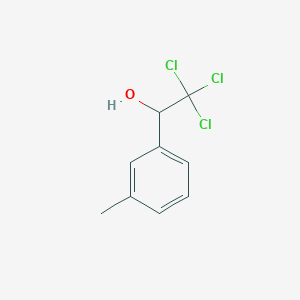
![1-[4-[(3-Chlorophenyl)methoxy]phenoxy]-3-methoxypropan-2-ol](/img/structure/B1643561.png)
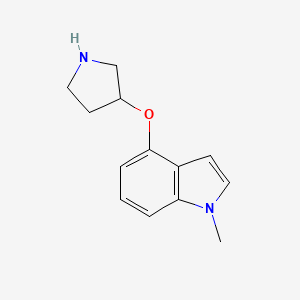
![6-Ethyl-2-phenyl-4,5,6,7-tetrahydrofuro[2,3-c]pyridine](/img/structure/B1643564.png)


